Platinum(II) bromide

Coordination chemistry Computational chemistry Electronic structure

Select Platinum(II) bromide (PtBr₂) when your synthesis demands the bromide ligand intact—not generated via inefficient halide exchange from PtCl₂. This precursor delivers 94.1% yield in bromide-specific complex synthesis, enables precise nanoparticle size tuning in the intermediate 3–16 nm range, and produces complexes with superior thermal stability vs chloride/iodide analogs. Achieve 97% yield with exclusive exo-selectivity in catalytic cycloadditions. Choose PtBr₂ to eliminate uncontrolled variability in reaction outcomes and material performance. ≥98% purity, platinum content 53.6–56.3%.

Molecular Formula Br2Pt
Molecular Weight 354.89 g/mol
CAS No. 13455-12-4
Cat. No. B078637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(II) bromide
CAS13455-12-4
Molecular FormulaBr2Pt
Molecular Weight354.89 g/mol
Structural Identifiers
SMILES[Br-].[Br-].[Pt+2]
InChIInChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2
InChIKeyKGRJUMGAEQQVFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(II) Bromide (CAS 13455-12-4): Specifications and Baseline Properties for Scientific Procurement


Platinum(II) bromide (PtBr₂, CAS 13455-12-4) is an inorganic platinum dihalide compound presenting as a dark green to brown crystalline powder with a density of 6.65 g/cm³ at 25 °C and thermal decomposition occurring at 250 °C [1]. The compound is insoluble in water and ethanol but dissolves in coordinating solvents or in the presence of donor ligands, such as hydrobromic acid, potassium bromide solutions, and bromine water [1]. With a molecular weight of 354.89 g/mol and a square planar coordination geometry characteristic of d⁸ Pt(II) complexes, PtBr₂ serves as a common precursor for synthesizing other platinum-bromide coordination compounds and platinum-based materials [2]. Commercially available grades typically specify ≥98% purity with platinum content assayed at 53.6–56.3%, and the compound should be stored under nitrogen at 2–8 °C with protection from light to prevent degradation .

Platinum(II) Bromide Selection Rationale: Why In-Class Platinum Dihalides Cannot Be Freely Interchanged


Platinum dihalides (PtCl₂, PtBr₂, PtI₂) share the same +2 oxidation state and square planar coordination geometry, yet substitution of one halide for another produces quantifiably different outcomes across multiple research and industrial dimensions. The halide ligand identity directly modulates covalent character in the Pt–X bond, with experimental and computational data confirming the trend PtI₂ > PtBr₂ > PtCl₂ > PtF₂ [1]. This fundamental electronic difference propagates into practical consequences: precursor selection governs nanoparticle size control in bimetallic alloy synthesis following the trend PtBr₂ > PtCl₂ [2]; thermal stability of derived complexes varies with halide, with the bromide-containing complex [PtBr₂(bu₂bpy)] demonstrating superior thermal stability compared to its chloride and iodide analogs [3]; and synthetic yields for identical ligand coordination reactions differ measurably between PtBr₂ and PtCl₂ starting materials [4]. Generic substitution therefore introduces uncontrolled variability in product properties, reaction outcomes, and material performance.

Platinum(II) Bromide Comparative Evidence: Quantified Differentiation from PtCl₂ and PtI₂ Analogs


Electronic Structure: Covalent Character Ranking Among Platinum Dihalides

QM/MM computational analysis of platinum dihalides demonstrates that covalent character in the Pt–X bond increases in the order PtF₂ < PtCl₂ < PtBr₂ < PtI₂, with PtBr₂ occupying an intermediate position between the chloride and iodide analogs. This trend is validated by experimental data and supports the nephelauxetic effect and cloud-expanding effect [1].

Coordination chemistry Computational chemistry Electronic structure

Nanoparticle Synthesis: Halide Precursor Effect on Bimetallic Alloy Size Control

In continuous-flow synthesis of bimetallic Pt–M (M=Ni, Cu) alloy nanocrystals, the halide ligand on the platinum precursor exerts systematic control over the resulting nanoparticle size. Bromide precursors (PtBr₂, PtBr₄) produce nanocrystals with sizes exceeding those obtained from the corresponding chloride analogs [1].

Nanomaterials synthesis Bimetallic nanoparticles Precursor engineering

Complex Synthesis: Comparative Yields of Pt(II) Dihalide Phosphine Complexes

Under identical reaction conditions using di-tert-butylphenylphosphine as the coordinating ligand and DMSO as solvent under nitrogen protection, PtBr₂ and PtCl₂ starting materials yield the corresponding trans-square planar Pt(II) complexes with measurably different isolated yields [1].

Organometallic synthesis Phosphine complexes Synthetic methodology

Thermal Stability: Ranking of Diimine Platinum(II) Dihalide Complexes

Thermal stability assessment of a related series of diimine platinum(II) complexes with the general formula [PtX₂(bu₂bpy)] (where X = Cl, Br, I; bu₂bpy = 4,4′-di-tert-butyl-2,2′-bipyridine) reveals that the bromide-containing complex demonstrates superior thermal stability compared to both the chloride and iodide analogs [1].

Thermal analysis Coordination complexes Materials stability

Catalytic Desymmetric Hydrogenative [3+2] Cycloaddition Performance

PtBr₂ catalyzes a THF-enabled desymmetric hydrogenative [3+2] cycloaddition of 2-alkynylbenzaldehyde-tethered cyclohexadienones, producing a highly functionalized 6-7-6 polycyclic skeleton with four contiguous stereocenters in yields up to 97% and with exclusive exo-selectivity [1]. This represents a high-performance catalytic transformation where PtBr₂ delivers both excellent yield and complete stereocontrol.

Homogeneous catalysis Cycloaddition Asymmetric synthesis

Platinum(II) Bromide (CAS 13455-12-4): Evidence-Backed Application Scenarios for Research and Industrial Selection


Synthesis of Bromide-Containing Platinum(II) Coordination Complexes

PtBr₂ serves as the direct bromide source for synthesizing platinum(II) complexes with specific ligands where the bromide ligand is required. As demonstrated in the synthesis of trans-Pt[(t-Bu)₂PPh]₂Br₂, PtBr₂ delivers the target bromide complex in 94.1% yield with >99% purity under standard nitrogen-protected conditions in DMSO [1]. This scenario applies whenever the final coordination complex requires bromide rather than chloride ligands, as the halide identity modulates electronic properties, solubility, and downstream reactivity. Attempting to generate bromide complexes via halide exchange from PtCl₂ introduces additional synthetic steps and potential purity concerns, making direct procurement of PtBr₂ the more efficient route for bromide-targeted complex synthesis.

Precursor for Controlled-Size Bimetallic Nanoparticle Synthesis

When synthesizing Pt–M (M=Ni, Cu) bimetallic alloy nanoparticles where precise size control is required, the choice of platinum halide precursor directly governs the achievable size regime. Research demonstrates a clear size control trend: Pt(acac)₂ < PtCl₂ < PtCl₄ < PtBr₂ < PtBr₄, with monodisperse octahedral nanocrystals tunable from 3 to 16 nm across the precursor series [1]. PtBr₂ occupies a specific position in this sequence, enabling access to larger nanoparticle sizes than achievable with PtCl₂ or PtCl₄ while maintaining size monodispersity. This makes PtBr₂ the precursor of choice when targeting nanoparticle dimensions in the intermediate-to-larger range of the 3–16 nm window, particularly for catalytic applications where nanoparticle size critically influences activity and selectivity.

Thermally Robust Platinum Complexes for High-Temperature Applications

For applications requiring platinum complexes to withstand elevated temperatures—such as high-temperature homogeneous catalysis, materials processing, or thermal deposition methods—complexes derived from PtBr₂ demonstrate superior thermal stability compared to those derived from PtCl₂ or PtI₂. Thermal analysis of the diimine series [PtX₂(bu₂bpy)] (X = Cl, Br, I) established the stability ranking [PtI₂(bu₂bpy)] < [PtCl₂(bu₂bpy)] < [PtBr₂(bu₂bpy)], with the bromide-containing complex exhibiting the highest thermal robustness [1]. This evidence supports selecting PtBr₂ as the starting material when thermal durability is a critical performance parameter, particularly in catalyst development where extended operational lifetimes at elevated temperatures correlate with reduced precious metal replacement costs.

Catalytic Stereoselective Cycloaddition Reactions

PtBr₂ functions as an effective catalyst for desymmetric hydrogenative [3+2] cycloaddition reactions, achieving yields up to 97% with exclusive exo-selectivity in the construction of complex 6-7-6 polycyclic scaffolds bearing four contiguous stereocenters [1]. This catalytic performance is particularly relevant for researchers in pharmaceutical process chemistry and natural product total synthesis, where the ability to establish multiple stereocenters with complete stereocontrol in a single catalytic transformation significantly reduces step count and improves overall synthetic efficiency. The high yield and perfect stereoselectivity profile position PtBr₂ as a viable catalyst candidate for stereochemically demanding cycloaddition methodology development.

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